molecular formula C16H17NO2 B4900427 1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B4900427
M. Wt: 255.31 g/mol
InChI Key: OIVHNDJZOBVMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as ADMPC, is a chemical compound that has been the subject of scientific research in recent years. ADMPC is a pyrrole derivative that exhibits interesting biological properties, making it a potential candidate for use in various applications.

Mechanism of Action

The mechanism of action of 1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not well understood, but it is believed to be related to its electronic properties. This compound is a conjugated molecule that exhibits interesting electronic properties, such as charge transfer and electron delocalization, which may play a role in its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. These effects make this compound a potential candidate for use in various biomedical applications.

Advantages and Limitations for Lab Experiments

1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several advantages as a chemical compound for use in lab experiments. It is relatively easy to synthesize, and its electronic properties make it a useful building block for the synthesis of new materials. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for research on 1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. One area of interest is the development of new materials based on this compound for use in organic electronics. Another area of interest is the investigation of this compound's potential use in biomedical applications, such as drug delivery or as a therapeutic agent for diseases such as cancer or inflammation.
In conclusion, this compound is a chemical compound that exhibits interesting biological properties and has potential use in various applications. Further research is needed to fully understand its mechanism of action and to explore its potential use in biomedical and electronic applications.

Synthesis Methods

The synthesis of 1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves the reaction of 4-allyloxyacetophenone with 2,5-dimethylpyrrole-3-carbaldehyde in the presence of a base. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of this compound.

Scientific Research Applications

1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been the subject of scientific research due to its potential use in various applications. One of the main areas of research has been in the field of organic electronics, where this compound has been used as a building block for the synthesis of new materials with interesting electronic properties.

properties

IUPAC Name

2,5-dimethyl-1-(4-prop-2-enoxyphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-4-9-19-16-7-5-15(6-8-16)17-12(2)10-14(11-18)13(17)3/h4-8,10-11H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVHNDJZOBVMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC=C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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